Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
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Description
Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C22H21NO7 and its molecular weight is 411.41. The purity is usually 95%.
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Scientific Research Applications
Thermally Curable Monomers
A study describes the synthesis of a new monomer possessing both benzoxazine and coumarin rings, highlighting its applications in the development of photodimerizable and thermally curable materials. This compound undergoes dimerization and thermal ring-opening reactions, showcasing its potential in creating advanced polymeric materials with unique thermal and optical properties (Kiskan & Yagcı, 2007).
Synthesis of Cyclic Dipeptidyl Ureas
Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, derived through the Ugi reaction followed by further modification. This work contributes to the field of medicinal chemistry by providing new scaffolds for drug discovery (Sañudo et al., 2006).
Study on Acid Properties
Another study focuses on the acid properties of some 4-hydroxy-6H-1,3-oxazin-6-ones, exploring their potential in biological media based on their weak OH acid characteristics. This investigation aids in understanding the chemical behavior of related compounds in biological environments (Lalaev et al., 2006).
Functionalized Aromatic Compounds
Research on 4H-1,2-benzoxazines with electron-withdrawing substituents provides a new method for synthesizing these derivatives, which serve as potent intermediates for developing oxygen-functionalized aromatic compounds. This work opens up avenues for creating novel compounds with varied applications in organic synthesis (Nakamura et al., 2003).
Photopolymerization Initiators
A study introduces a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization (NMP2). This research contributes to advancements in photopolymerization processes, highlighting the compound's utility as both a conventional photoinitiator and a photoiniferter for polymer growth (Guillaneuf et al., 2010).
properties
IUPAC Name |
methyl 4-[[9-(2-methoxyethyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-26-10-9-23-11-17-18(29-13-23)8-7-16-20(24)19(12-28-21(16)17)30-15-5-3-14(4-6-15)22(25)27-2/h3-8,12H,9-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTHVKRPMNWGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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